molecular formula C9H9BrO4 B3041334 5-Bromo-2-hydroxy-3,4-dimethoxybenzaldehyde CAS No. 28006-96-4

5-Bromo-2-hydroxy-3,4-dimethoxybenzaldehyde

Cat. No. B3041334
CAS RN: 28006-96-4
M. Wt: 261.07 g/mol
InChI Key: KCBQLFJRBALMEC-UHFFFAOYSA-N
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Description

5-Bromo-2-hydroxy-3,4-dimethoxybenzaldehyde is a benzaldehyde derivative . It is an organic building block used in chemical synthesis . It undergoes coupling with benzo [b]thiophene-2-boronic acid in the presence of tetrakis (triphenylphosphine)palladium (0) to give 5- (benzo [b]thien-2-yl)-2,4-dimethoxybenzaldehyde .


Synthesis Analysis

The synthesis of 5-bromo-2,3-dimethoxybenzaldehyde (5-BRB) was obtained through two steps. First, o-vanillin was subjected to molecular bromination to obtain 5-bromo-2-hydroxy-3-methoxybenzaldehyde. Subsequently, methylation with methyl iodide produced 5-bromo-2,3-dimethoxybenzaldehyde .


Molecular Structure Analysis

The molecular structure and packaging of the compounds 6-bromo-2,3-dimethoxybenzaldehyde (6-BRB) and 5-bromo-2,3-dimethoxybenzaldehyde (5 BRB) were characterized in the solid-state by X-ray diffraction . Both compounds crystallized in the space group P2 1 /c and are stabilized with C-HO interactions .


Chemical Reactions Analysis

5-Bromo-2,4-dimethoxybenzaldehyde undergoes coupling with benzo [b]thiophene-2-boronic acid in the presence of tetrakis (triphenylphosphine)palladium (0) to give 5- (benzo [b]thien-2-yl)-2,4-dimethoxybenzaldehyde .

Mechanism of Action

The brominated methoxyphenyl moiety is widely encountered in natural alkaloids, such as convolutamines, amathamides, and volutamides . This important class of compounds exhibits an array of biological properties, including antibacterial, antifungal, and antitumor activity .

Safety and Hazards

5-Bromo-2-hydroxy-3,4-dimethoxybenzaldehyde may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

5-bromo-2-hydroxy-3,4-dimethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO4/c1-13-8-6(10)3-5(4-11)7(12)9(8)14-2/h3-4,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBQLFJRBALMEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1OC)O)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101264094
Record name 5-Bromo-2-hydroxy-3,4-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101264094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-hydroxy-3,4-dimethoxybenzaldehyde

CAS RN

28006-96-4
Record name 5-Bromo-2-hydroxy-3,4-dimethoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28006-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-hydroxy-3,4-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101264094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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